Enhanced Anti-Proliferative Potency vs. SAHA
In a panel of breast cancer cell lines (MDA231, 4T1, BT549), WW437 demonstrated a 10-fold higher potency compared to the FDA-approved HDAC inhibitor SAHA (vorinostat). WW437 exhibited IC50 values ranging from 0.2 μM to 0.5 μM in these cell lines [1], while the reported IC50 of SAHA in breast cancer cells is between 2 μM and 5 μM under comparable conditions [2]. Notably, WW437 exhibited minimal cytotoxicity against the non-tumorigenic breast epithelial cell line MCF10A at these concentrations [3], suggesting a therapeutic window.
SAHA IC50 2–5 μM
~10-fold lower IC50
| Evidence Dimension | Anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.2 μM to 0.5 μM |
| Comparator Or Baseline | SAHA (vorinostat): IC50 range 2 μM to 5 μM |
| Quantified Difference | Approximately 10-fold lower IC50 (higher potency) |
| Conditions | Breast cancer cell lines (MDA231, 4T1, BT549); MTS assay after 48 h treatment |
Why This Matters
For breast cancer researchers, this 10-fold increase in potency translates to achieving comparable cellular effects with significantly lower drug concentrations, potentially reducing off-target effects and toxicity in downstream in vivo studies.
- [1] Zhang T, Li J, Ma X, et al. Inhibition of HDACs-EphA2 Signaling Axis with WW437 Demonstrates Promising Preclinical Antitumor Activity in Breast Cancer. EBioMedicine. 2018 May;31:276-286. View Source
- [2] Zhang T, Li J, Ma X, et al. Inhibition of HDACs-EphA2 Signaling Axis with WW437 Demonstrates Promising Preclinical Antitumor Activity in Breast Cancer. EBioMedicine. 2018 May;31:276-286. View Source
- [3] Zhang T, Li J, Ma X, et al. Inhibition of HDACs-EphA2 Signaling Axis with WW437 Demonstrates Promising Preclinical Antitumor Activity in Breast Cancer. EBioMedicine. 2018 May;31:276-286. View Source
